2h,4h,5h,7h-Pyrano[3,4-c]pyrazole hydrochloride
Description
Properties
IUPAC Name |
1,4,5,7-tetrahydropyrano[3,4-c]pyrazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c1-2-9-4-6-5(1)3-7-8-6;/h3H,1-2,4H2,(H,7,8);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKQXRRDEWEZPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=NN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2155852-36-9 | |
| Record name | 2H,4H,5H,7H-pyrano[3,4-c]pyrazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H,4H,5H,7H-pyrano[3,4-c]pyrazole hydrochloride typically involves multicomponent reactions. One common method includes the reaction of hydrazine hydrate, ethyl acetoacetate, and an aldehyde in the presence of a catalyst under reflux conditions . The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrano[3,4-c]pyrazole structure.
Industrial Production Methods: Industrial production methods for this compound often utilize green chemistry principles to enhance efficiency and reduce environmental impact. Techniques such as microwave-assisted synthesis and ultrasound-mediated reactions have been employed to achieve higher yields and purities .
Chemical Reactions Analysis
Types of Reactions: 2H,4H,5H,7H-Pyrano[3,4-c]pyrazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrano[3,4-c]pyrazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
2H,4H,5H,7H-Pyrano[3,4-c]pyrazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2H,4H,5H,7H-pyrano[3,4-c]pyrazole hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as human Chk1 kinase, which plays a role in cell cycle regulation . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its biological effects.
Comparison with Similar Compounds
Research Findings and Limitations
- Bromination Specificity: Bromopyrazolo[3,4-c]pyrazole (17b) undergoes regioselective bromination at the 4-position, as confirmed by ¹H NMR . This suggests that fused pyrano derivatives like the target compound may exhibit distinct reactivity patterns due to electronic effects from the oxygen atom.
- Purity and Characterization: While the target compound’s purity (95%) is noted , data on yield, crystallinity, or spectroscopic validation (e.g., NMR, MS) are absent, limiting a full assessment of its synthetic reproducibility.
Biological Activity
2H,4H,5H,7H-Pyrano[3,4-c]pyrazole hydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound is characterized by its unique pyrano-pyrazole structure, which contributes to its biological activities. The structural formula can be represented as follows:
where , , and denote the number of carbon, hydrogen, and nitrogen atoms in the molecule. The hydrochloride form enhances its solubility in aqueous environments.
1. Antimicrobial Activity
Research has demonstrated that derivatives of pyrano[3,4-c]pyrazoles exhibit significant antimicrobial properties. A study evaluated several derivatives and found that some displayed excellent inhibition against various pathogens. For instance:
| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| 7b | 0.22 - 0.25 μg/mL | Not specified |
| 4a | Not specified | Not specified |
| 5a | Not specified | Not specified |
Inhibition zones indicated strong activity against Staphylococcus aureus and Candida albicans, with compound 7b being the most active derivative .
2. Anti-inflammatory Activity
Dihydropyrano[2,3-c]pyrazoles have been identified as promising anti-inflammatory agents. They act as partial agonists of PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), which plays a crucial role in regulating inflammation and metabolism. The lead compound demonstrated an IC50 of approximately 0.03 mM, indicating its potential for further development in treating inflammatory conditions .
3. Anticancer Properties
The anticancer potential of pyrano[3,4-c]pyrazoles has also been explored. Compounds within this class have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through different mechanisms, including modulation of cell cycle regulators and activation of apoptotic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : As a PPARγ partial agonist, it influences gene expression related to glucose and lipid metabolism.
- Enzyme Inhibition : Some derivatives act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), crucial enzymes in bacterial DNA replication and folate metabolism respectively .
- Synergistic Effects : When combined with other antibiotics like ciprofloxacin and ketoconazole, these compounds exhibited synergistic effects that enhanced their antimicrobial efficacy.
Case Studies
Several studies have highlighted the efficacy of pyrano[3,4-c]pyrazole derivatives:
- Antimicrobial Evaluation : A comprehensive study assessed the antimicrobial activities of five selected pyrazole derivatives against Gram-positive and Gram-negative bacteria as well as fungal strains. The results indicated that these compounds not only inhibited pathogen growth but also significantly reduced biofilm formation compared to standard treatments .
- PPARγ Agonism : In vitro assays demonstrated that specific dihydropyrano derivatives could activate PPARγ with minimal adipocyte differentiation induction, suggesting a targeted approach for type II diabetes treatment without adverse effects on fat accumulation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2H,4H,5H,7H-pyrano[3,4-c]pyrazole hydrochloride, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using substituted hydrazines and α,β-unsaturated carbonyl precursors. For example, refluxing hydrazide derivatives in polar aprotic solvents (e.g., DMSO) followed by acidification with HCl yields the hydrochloride salt . Purification typically involves recrystallization from ethanol-water mixtures, achieving >95% purity as confirmed by HPLC and NMR .
Q. How does the hydrochloride salt form influence solubility and stability in aqueous systems?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility due to ionic dissociation, making it suitable for in vitro assays. Stability studies (e.g., pH-dependent degradation kinetics) should be conducted using UV-Vis spectroscopy or LC-MS to identify optimal storage conditions (e.g., pH 4–6, −20°C) .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments and confirms ring fusion in the pyrano-pyrazole system .
- FT-IR : Identifies N–H and C=O stretches (if present) to verify functional groups .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore its biological targets?
- Methodological Answer :
- Step 1 : Synthesize derivatives with modifications at the pyrazole N1 or pyrano C3 positions (e.g., alkylation, halogenation) .
- Step 2 : Screen against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or SPR to measure binding affinities .
- Step 3 : Correlate substituent electronegativity/logP with activity using QSAR models .
Q. What strategies resolve contradictions in reported biological activity data for pyrano-pyrazole derivatives?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times) across labs .
- Off-Target Profiling : Use proteome-wide affinity chromatography to identify nonspecific interactions .
- Meta-Analysis : Compare datasets from PubChem BioAssay or ChEMBL to identify outliers .
Q. How can in vivo pharmacokinetics be evaluated for this compound?
- Methodological Answer :
- ADME Profiling :
- Absorption : Caco-2 cell monolayer permeability assays .
- Metabolism : Incubate with liver microsomes (human/rodent) to identify CYP450-mediated metabolites via LC-MS/MS .
- In Vivo Studies : Administer via IV/PO routes in rodent models, followed by plasma LC-MS quantification to calculate t1/2 and bioavailability .
Q. What computational methods predict binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with receptor active sites (e.g., ATP-binding pockets) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
